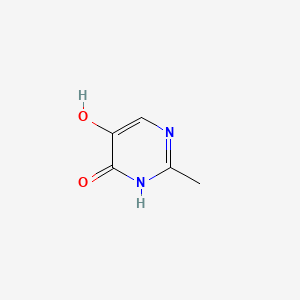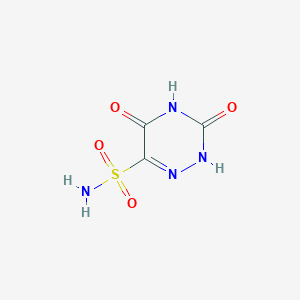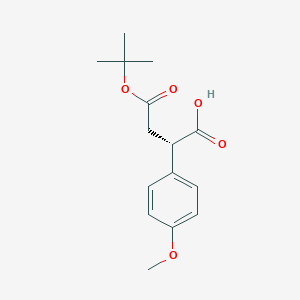![molecular formula C8H10N4O3 B13099366 7-Amino-4,5-dimethyl-4,7-dihydro-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B13099366.png)
7-Amino-4,5-dimethyl-4,7-dihydro-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Amino-4,5-dimethyl-4,7-dihydro-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylic acid is a heterocyclic compound that features a unique structure combining an oxadiazole ring with a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-4,5-dimethyl-4,7-dihydro-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylic acid typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and nitriles, under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a condensation reaction involving suitable aldehydes or ketones.
Functional Group Modifications: The amino and carboxylic acid groups can be introduced through standard organic transformations, such as amination and carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Reduced or hydrogenated forms of the compound.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 7-Amino-4,5-dimethyl-4,7-dihydro-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for investigating biological processes at the molecular level.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.
Wirkmechanismus
The mechanism of action of 7-Amino-4,5-dimethyl-4,7-dihydro-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7-Dimethyl-5,6-dihydro-[1,2,5]oxadiazolo[3,4-b]pyrazine: This compound shares a similar oxadiazole ring but differs in the attached pyridine ring.
4,5-Dimethyl-4,7-dihydro-[1,2,5]oxadiazolo[3,4-b]pyridine: This compound is structurally similar but lacks the amino and carboxylic acid groups.
Uniqueness
7-Amino-4,5-dimethyl-4,7-dihydro-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups, which provide additional sites for chemical modification and biological interaction. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H10N4O3 |
|---|---|
Molekulargewicht |
210.19 g/mol |
IUPAC-Name |
7-amino-4,5-dimethyl-7H-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C8H10N4O3/c1-3-4(8(13)14)5(9)6-7(12(3)2)11-15-10-6/h5H,9H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
AFOAFOISFHVZRC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(C2=NON=C2N1C)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(S)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B13099303.png)



![[(2R,3R,4S,5R)-3,4-diacetyloxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate;hydrochloride](/img/structure/B13099326.png)
![4,4'-Bis(6-carboxy-2,3,4-trihydroxyphenoxy)-5,5',6,6'-tetrahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B13099333.png)

![4-[2-methyl-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(6-pyridin-4-ylimidazo[1,2-a]pyridin-2-yl)benzamide;2,2,2-trifluoroacetic acid](/img/structure/B13099347.png)
![2-[Bis(2-methylpropyl)amino]-2-phenylacetic acid](/img/structure/B13099348.png)



